2-(2-Fluorophenyl)-3-methylbutanoic acid
Overview
Description
2-Fluorophenylacetic acid is a chiral derivatizing agent used for determining the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy .
Synthesis Analysis
While specific synthesis methods for “2-(2-Fluorophenyl)-3-methylbutanoic acid” were not found, a related compound, (E)-2-(2-Fluorophenyl)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl) Acrylic Acid, was synthesized and analyzed using techniques like FTIR, NMR, and X-ray crystallography .Scientific Research Applications
Aromatic Compounds in Beverages
Gracia-Moreno et al. (2015) investigated the significance of various hydroxy acids, including 2-(2-Fluorophenyl)-3-methylbutanoic acid, in wines and other alcoholic beverages. They developed a method for the quantitative determination of these compounds, contributing to the understanding of their sensory effects in beverages. This research helps in the analysis and quality control of alcoholic beverages, especially wines (Gracia-Moreno et al., 2015).
PET Imaging Agents for Tumor Detection
Qiao et al. (2009) synthesized F-18 labeled fluoroarylvaline derivatives, including a variant of this compound, to evaluate their potential as PET imaging agents for tumor detection. The study involved comparing these derivatives with existing imaging agents and demonstrated the superiority of the synthesized compounds in certain aspects, marking a significant step in the development of more effective imaging agents for cancer diagnosis (Qiao et al., 2009).
Synthesis of Pharmaceuticals
Wang Li-quan (2008) conducted research on the synthesis of Repaglinide, an antidiabetic drug, from 2-fluorobenzaldehyde. This synthesis involved the use of 1-(2-fluorophenyl)-3-methylbutanone, a closely related compound, showcasing the application of such fluorinated compounds in pharmaceutical synthesis. The study emphasizes the role of fluorinated aromatic compounds in the development and production of important medications (Wang Li-quan, 2008).
Analytical Chemistry and Material Science
Lee and Zaera (2006) explored the adsorption characteristics of (S)-(+)-2-methylbutanoic acid, a compound structurally similar to this compound, on Pt(111) single-crystal surfaces. Their work provided insights into chiral templating of surfaces, which is crucial in areas such as catalysis, material science, and the development of enantioselective surfaces (Lee & Zaera, 2006).
properties
IUPAC Name |
2-(2-fluorophenyl)-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)10(11(13)14)8-5-3-4-6-9(8)12/h3-7,10H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSXENHAVLBVTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734414 | |
Record name | 2-(2-Fluorophenyl)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1181574-74-2 | |
Record name | 2-(2-Fluorophenyl)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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